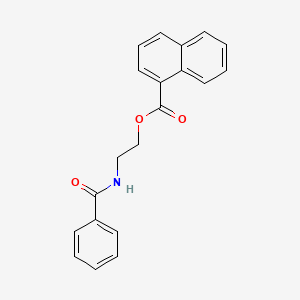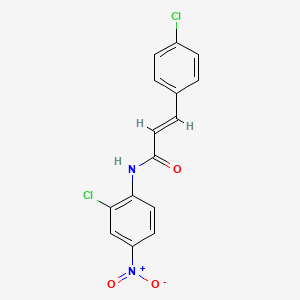
1,3-di-2-selenophenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diphenyl-2-propen-1-one, also known as chalcone, is an organic compound with the molecular formula C15H12O . It has a molar mass of 208.26 . It is a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .
Synthesis Analysis
The synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) can be achieved through the Claisen-Schmidt condensation, which involves condensing an aromatic aldehyde with a ketone in the presence of a base .Molecular Structure Analysis
The molecular structure of 1,3-diphenyl-2-propen-1-one consists of 15 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diphenyl-2-propen-1-one include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .Properties
IUPAC Name |
(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKLRGOEUBSIOC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[Se]C(=C1)/C=C/C(=O)C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OSe2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5439380.png)


![4-benzyl-3-ethyl-1-[(5-propyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5439385.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B5439393.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5439400.png)
![3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5439413.png)
![2-tert-butyl-6-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5439415.png)
![2-(1H-tetrazol-5-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5439435.png)

![5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5439447.png)
![2,7-dimethyl-N-(4-methylphenyl)-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5439451.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5439458.png)
![methyl 2-{2,4-dioxo-5-[4-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5439459.png)
